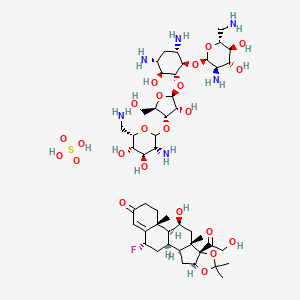

Cordran-N

Description

Properties

CAS No. |

8025-78-3 |

|---|---|

Molecular Formula |

C47H81FN6O23S |

Molecular Weight |

1149.2 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one;sulfuric acid |

InChI |

InChI=1S/C24H33FO6.C23H46N6O13.H2O4S/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26;24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3;5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t13-,14-,16-,17-,19+,20+,22-,23-,24+;5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+;/m01./s1 |

InChI Key |

QFUJCYDCAAOJTH-GHCGHCJOSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F.C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Flurandrenolide Action

Glucocorticoid Receptor (GR) Ligand Binding Dynamics

The action of Flurandrenolide (B1673477) begins with its binding to the cytosolic glucocorticoid receptor. patsnap.comdrugbank.com This binding is a dynamic process involving specific structural interactions and conformational changes within the receptor.

Structural Determinants of Ligand-Receptor Interactions

The glucocorticoid receptor comprises several domains, including an N-terminal transactivation domain (NTD), a DNA-binding domain (DBD), and a ligand-binding domain (LBD). frontiersin.orgnih.govoup.com Flurandrenolide binds to the ligand-binding pocket located within the LBD. nih.gov The LBD of the GR has a specific three-dimensional structure, characterized by an alpha-helical rich globular conformation. radiologykey.commdpi.com The binding pocket itself is formed by a series of helices. radiologykey.com

Structural studies of glucocorticoid receptors with various ligands, such as dexamethasone (B1670325) and hydrocortisone (B1673445), have revealed how distinct steroid drugs bind to the GR with different affinities through unique hydrogen bonds and hydrophobic interactions. nih.gov The precise chemical structure of the ligand plays a crucial role in determining the nature of these interactions. For instance, variations in the ligand structure can subtly tune the allosteric free energy and potentially affect the transmission pathway within the receptor. nih.gov The LBD's structure, particularly the region where helices 3, 7, and 11 meet, shows variations between different steroid receptors like GR and the mineralocorticoid receptor (MR), influencing the ligand binding pocket size and the binding of ligands with specific substituents. researchgate.net

Allosteric Communication within the Glucocorticoid Receptor Ligand Binding Domain

Ligand binding to the LBD induces conformational changes that are transmitted to other parts of the receptor through allosteric communication. frontiersin.orgnih.govnih.govacs.org This allosteric effect is critical for the receptor's function, influencing its interaction with coactivators and corepressors and ultimately modulating transcriptional activity. nih.govacs.org The binding of a ligand stabilizes the activation function 2 (AF-2) surface, which is composed of helices 3, 4, and 12. nih.govradiologykey.com This stabilized AF-2 surface is essential for the recruitment of coregulatory proteins containing conserved motifs like the LxxLL motif found in coactivators. nih.govradiologykey.com

Research using techniques like NMR spectroscopy and surface plasmon resonance has helped delineate the dynamic communication network of residues linking the ligand-binding pocket to the AF-2 interface. nih.gov Helix 12, in particular, acts as a switch for transcriptional activation, exhibiting ligand- and coregulator-dependent dynamics coupled to graded activation. nih.gov The allosteric cross-talk between the ligand and coregulator binding sites within the GR LBD is crucial for controlling the functional response. acs.org Computational modeling and experimental studies have investigated how different ligands and coregulator peptides impact the conformational space of helix 12 and stabilize the AF-2 binding site. acs.org

Computational Modeling of GR Binding and Conformational Changes

Computational modeling techniques, such as molecular dynamics simulations and docking studies, are employed to understand the dynamic interactions between ligands like Flurandrenolide and the GR, as well as the resulting conformational changes. frontiersin.orgrsc.orgnih.govcore.ac.uk These methods allow researchers to explore the conformational space of the interacting molecules and estimate binding affinities. core.ac.uk

Molecular dynamics simulations have been used to investigate how different GR agonists induce distinct conformational changes in the receptor, particularly in the conformation of associated cofactors. frontiersin.org These simulations can reveal ligand-induced differences in the level of conformational changes and identify key residues involved in allosteric communication between the ligand-binding and cofactor-binding pockets. frontiersin.org Computational modeling can also provide insights into the structural basis of interactions between the GR and other protein complexes, such as chromatin remodeling complexes. researchgate.net While specific computational studies focused solely on Flurandrenolide's interaction dynamics were not extensively detailed in the search results, the application of these techniques to other glucocorticoids highlights their relevance in understanding the molecular mechanisms of GR binding and the conformational changes triggered by ligand association. frontiersin.orgresearchgate.net

Genomic and Non-Genomic Glucocorticoid Signaling Pathways

Following ligand binding and nuclear translocation, the activated GR complex mediates cellular responses through both genomic and non-genomic signaling pathways. patsnap.compnas.orgnih.gov

Transcriptional Regulation by Glucocorticoid Receptor-DNA Binding

The primary mechanism of Flurandrenolide action involves the genomic pathway, where the ligand-bound GR translocates into the nucleus and directly or indirectly modulates gene transcription. patsnap.comdrugbank.compnas.orgsemanticscholar.org In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs), typically located in the promoter or enhancer regions of target genes. drugbank.compnas.orgplos.orgtandfonline.com This direct binding to GREs is a key mechanism for the transactivation (upregulation) of gene expression. pnas.org

The binding of GR to GREs can lead to the recruitment of coactivators and components of the basal transcription machinery, thereby increasing the expression of specific target genes. drugbank.compnas.org Examples of genes regulated by this mechanism include those encoding anti-inflammatory proteins like lipocortin-1 (annexin-1). patsnap.comdrugbank.com Flurandrenolide induces the synthesis of lipocortin-1, which in turn inhibits phospholipase A2, reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.comdrugbank.com

Transcriptional regulation by GR is complex and can also involve repression of gene expression. This can occur through direct binding to negative GREs (nGREs) or through transrepression, where GR interacts with other transcription factors such as AP-1 or NF-κB, without directly binding to DNA. tandfonline.comtandfonline.com The specific DNA sequences bound by GR can vary, and the precise sequences of individual GREs appear to be highly conserved, suggesting their role in gene-specific transcriptional regulation. plos.org GR occupancy at genomic GREs is considered a primary determinant of glucocorticoid responsiveness. plos.org

Protein-DNA Interaction Dynamics and Chromatin Remodeling Implications

The interaction between the GR and DNA at GREs is not static but involves dynamic processes that are influenced by the chromatin environment. tandfonline.comtandfonline.comnih.gov Chromatin, the complex of DNA and proteins (primarily histones), is organized into nucleosomes, which can impede the access of transcription factors to DNA. tandfonline.com

Transcriptional regulation by GR often requires chromatin remodeling, a process that involves the reorganization of local nucleosome structures to make DNA more accessible. researchgate.nettandfonline.comtandfonline.commolbiolcell.org GR can recruit chromatin remodeling complexes, such as the SWI/SNF complex, to target promoters. researchgate.nettandfonline.commolbiolcell.org These complexes utilize ATP hydrolysis to alter chromatin structure. tandfonline.commolbiolcell.org

Studies using techniques like UV cross-linking have shown that GR binding to chromatinized templates can be transient and even oscillatory, suggesting a dynamic interaction rather than stable, long-term residency. tandfonline.comnih.gov This dynamic binding is dependent on ATP and the activity of chromatin remodelers like Swi/Snf. tandfonline.com The chromatin remodeling event initiated by GR can facilitate the accessibility of secondary transcription factors and create a chromatin state permissive for their binding. tandfonline.com

Computational modeling can contribute to understanding the interactions between GR and chromatin remodeling complexes at a structural level, providing insights into how they cooperate to regulate gene expression. researchgate.net Models suggest that specific subunits of chromatin remodeling complexes, such as BAF57 and BAF250 in the SWI/SNF complex, may mediate the interaction with GR. researchgate.net

Molecular Mechanisms of Transcriptional Activation and Repression

Within the nucleus, the flurandrenolide-GR complex binds to glucocorticoid response elements (GREs) located in the promoter regions of target genes. patsnap.comdrugbank.com This binding can either induce or repress gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines. patsnap.com

One significant outcome of this gene modulation is the induction of lipocortin-1 (also known as annexin-1) synthesis. patsnap.comdrugbank.com Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the synthesis of arachidonic acid and its metabolites, prostaglandins and leukotrienes, which are key mediators of inflammation. patsnap.comdrugbank.com By curtailing the production of these eicosanoids, flurandrenolide reduces inflammation. drugbank.com Additionally, the expression of cyclooxygenase (both COX-1 and COX-2) is suppressed, further potentiating the anti-inflammatory effect. drugbank.com

Glucocorticoids can also repress gene expression through indirect mechanisms, such as transrepression. wikidoc.org The activated GR complex can interact with other transcription factors, such as NF-κB and AP-1, preventing them from binding to their target genes and thereby repressing the expression of genes that are normally upregulated by these factors. wikidoc.orgfrontiersin.orgoup.com

Glucocorticoid Receptor Isoforms and Post-Translational Modifications

The cellular response to glucocorticoids is influenced by the complexity of the glucocorticoid receptor itself, which exists in multiple forms and is subject to various modifications. nih.govnih.gov

Molecular Heterogeneity of GR Isoforms

The glucocorticoid receptor is encoded by a single gene (NR3C1), but multiple GR protein isoforms are generated through mechanisms such as alternative RNA splicing and alternative translation initiation. frontiersin.orgnih.govnih.govnih.govnih.gov The predominant and functionally active isoform is GRα, which is located in the cytoplasm in the absence of ligand and translocates to the nucleus upon binding glucocorticoids. nih.gov

Another notable isoform is GRβ, which is generated by alternative splicing. nih.govarvojournals.org GRβ is a shorter protein that does not bind glucocorticoids and resides constitutively in the nucleus. nih.gov Unlike GRα, GRβ does not directly regulate glucocorticoid-responsive reporter genes and can function as a dominant negative regulator of GRα transcriptional activity. frontiersin.orgnih.govarvojournals.org The relative levels of GRα and GRβ can influence glucocorticoid sensitivity. arvojournals.org

Alternative translation initiation from multiple start codons in the GRα mRNA can also generate translational isoforms of GRα, which differ in their N-terminal domains. nih.govnih.gov These isoforms can exhibit diverse cytoplasm-to-nucleus trafficking patterns and distinct transcriptional activities, contributing to the heterogeneity of glucocorticoid responses. nih.govnih.gov

Impact of Post-Translational Modifications on GR Functionality

Each GR isoform can undergo various post-translational modifications (PTMs), which further modulate receptor activity and expand the functional diversity of GR proteins. nih.govnih.govresearchgate.net PTMs can affect protein stability, structure, function, activity, intracellular localization, and interactions with other proteins. researchgate.net

Phosphorylation is a well-studied PTM of GR. nih.govresearchgate.net The human GRα has several serine residues that can be phosphorylated, and this modification can influence nuclear translocation, transcriptional activity (in a gene-specific manner), and interaction with coregulators. nih.govmdpi.com

Other PTMs, such as sumoylation and ubiquitination, also regulate GR function. nih.govnih.gov Sumoylation can promote GR degradation and inhibit its transcriptional activity. nih.gov Ubiquitination can target the receptor for degradation by the proteasome. nih.gov Acetylation is another PTM that affects GR function; acetylated GR may have impaired ability to antagonize NF-κB. nih.govportlandpress.com The interplay and cross-talk between different PTMs contribute to the complex regulation of GR action. portlandpress.com

Cellular and Subcellular Effects of Glucocorticoid Receptor Activation

Beyond direct gene regulation, glucocorticoid receptor activation leads to several cellular and subcellular effects that contribute to the anti-inflammatory and immunosuppressive actions of flurandrenolide.

Stabilization of Cellular and Lysosomal Membranes

Glucocorticoids are understood to help maintain normal vascular permeability and microcirculation and stabilize cellular and lysosomal membranes. msdvetmanual.com While early hypotheses suggested lysosomal membrane stabilization as a primary mechanism for corticosteroid anti-inflammatory action based on liver studies, research on human polymorphonuclear leukocytes has shown that tested anti-inflammatory steroids did not consistently protect lysosomal membranes from lysis. nih.govkarger.com However, some studies indicate that glucocorticoids can accumulate in lysosomal fractions and, at optimal concentrations, may contribute to membrane stabilization. karger.com Lysosomal function has also been implicated in modulating glucocorticoid signaling and the inflammatory response, potentially by affecting the stability of cytoplasmic GR. nih.gov

Modulation of Leukocyte Accumulation and Adhesion Mechanisms

Glucocorticoids significantly impact leukocyte behavior, reducing their accumulation at inflammatory sites. ahajournals.organnals.orgresearchgate.net They inhibit the access of leukocytes to inflamed tissues and interfere with the functions of leukocytes, endothelial cells, and fibroblasts. annals.org

One mechanism involves the regulation of adhesion molecules crucial for leukocyte extravasation. ahajournals.organnals.org Glucocorticoids can inhibit leukocyte adhesion to endothelial cells by downregulating the expression of cell surface adhesion factors such as intercellular adhesion molecule-1 (ICAM-1), endothelial-leukocyte adhesion molecule-1 (ELAM-1), E-selectin, P-selectin, and L-selectin. ahajournals.orgresearchgate.net This interference with leukocyte-endothelial cell interaction reduces the ability of leukocytes to migrate from the blood into inflamed areas. ahajournals.organnals.orgatsjournals.org

Furthermore, glucocorticoids can inhibit the migration of neutrophils by controlling the expression of annexin (B1180172) A1. researchgate.net They also suppress the function of various immune cells, including T lymphocytes, macrophages, and dendritic cells, inhibiting their proliferation and activity and decreasing the release of inflammatory mediators and cytokines. patsnap.comresearchgate.netwikipedia.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Flurandrenolide | 15209 |

Data Table: Mechanisms of Glucocorticoid Receptor Action

| Mechanism | Description | Outcome |

| Transcriptional Activation | Ligand-bound GR complex binds to GREs, increasing transcription of target genes. | Upregulation of anti-inflammatory proteins (e.g., lipocortin-1). patsnap.comdrugbank.com |

| Transcriptional Repression (Transrepression) | Ligand-bound GR complex interacts with other transcription factors (e.g., NF-κB, AP-1), inhibiting their activity. | Downregulation of pro-inflammatory cytokines and mediators. patsnap.comwikidoc.orgfrontiersin.orgoup.com |

| Membrane Stabilization | Glucocorticoids may influence the stability of cellular and lysosomal membranes. | Potential contribution to anti-inflammatory effects and modulation of GR signaling. msdvetmanual.comkarger.comnih.gov |

| Modulation of Leukocyte Adhesion | Downregulation of adhesion molecules on endothelial cells and leukocytes. | Reduced leukocyte accumulation and migration to inflammatory sites. ahajournals.organnals.orgresearchgate.netatsjournals.org |

Regulation of Capillary Permeability and Edema Formation at the Molecular Level.

Flurandrenolide contributes to the reduction of inflammation by decreasing capillary wall permeability and inhibiting edema formation. drugs.commedscape.com Edema, or swelling, results from an increase in interstitial fluid volume, often due to an imbalance in fluid filtration between capillaries and the interstitial spaces. cvphysiology.com Increased capillary permeability is a major factor contributing to edema, allowing increased leakage of fluid and proteins from the capillaries into the surrounding tissues. cvphysiology.comnih.gov

Corticosteroids are understood to reduce capillary wall permeability. This action helps to minimize the leakage of fluid and plasma proteins into the interstitial space, thereby reducing swelling and edema associated with inflammatory conditions. drugs.commedscape.com While the exact molecular steps by which flurandrenolide achieves this are part of the broader anti-inflammatory cascade, the reduction in pro-inflammatory mediators, such as histamine (B1213489) and kinins (discussed in the next section), which are known to increase vascular permeability, plays a significant role. cvphysiology.com

Antagonism of Histamine Activity and Kinin Release.

Flurandrenolide antagonizes histamine activity and the release of kinins from substrates. pediatriconcall.comdoctorabad.comdrugs.compdr.netaap.orgmedscape.com Histamine and kinins are potent endogenous chemical mediators of inflammation. pediatriconcall.comdoctorabad.compdr.netaap.org Histamine, released by mast cells, contributes to vasodilation and increased vascular permeability, leading to redness, swelling, and itching. patsnap.comcvphysiology.com Kinins, such as bradykinin, also increase vascular permeability, cause vasodilation, and contribute to pain. cvphysiology.com

By antagonizing the activity and release of these mediators, flurandrenolide helps to mitigate their effects on the vasculature and surrounding tissues. pediatriconcall.comdoctorabad.comdrugs.compdr.netaap.orgmedscape.com This antagonism is part of the broader mechanism by which corticosteroids suppress the inflammatory response. The stabilization of cellular and lysosomal membranes, preventing the release of destructive enzymes and inflammatory mediators, is a proposed mechanism for these anti-inflammatory effects. drugs.comdrugs.com

Influence on Fibroblast Proliferation and Collagen Deposition Processes.

Flurandrenolide influences fibroblast proliferation and collagen deposition processes, contributing to the reduction of scar tissue formation. drugs.commedscape.com Fibroblasts are cells that play a crucial role in wound healing and tissue repair, including the synthesis and deposition of collagen and other extracellular matrix components. mdpi.com Excessive fibroblast proliferation and collagen deposition can lead to the formation of hypertrophic scars and keloids. mdpi.comscispace.com

Corticosteroids, including flurandrenolide, have been shown to reduce fibroblast proliferation and collagen deposition. drugs.commedscape.com This inhibitory effect helps to limit the excessive tissue buildup that characterizes certain inflammatory and fibrotic conditions. drugs.commedscape.com The precise molecular pathways involved in this inhibition are complex but are linked to the ability of corticosteroids to modulate gene expression and suppress cellular activity involved in the fibrotic process. patsnap.compatsnap.com This action is particularly relevant in conditions where excessive collagen synthesis contributes to the pathology.

Molecular Mechanisms of Neomycin Action

Ribosomal Binding Site Interactions

Neomycin, like other aminoglycosides, primarily binds to the decoding region of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. asm.orgembopress.org This site is crucial for the accurate recognition of messenger RNA (mRNA) codons by transfer RNA (tRNA anticodons during translation. asm.org

Specificity of 16S rRNA A-Site Recognition.

Aminoglycoside antibiotics, including neomycin, exhibit specificity for the bacterial 16S rRNA A-site. embopress.orgnih.gov This specificity is largely determined by the presence of adenosine (B11128) at position 1408 (A1408) in prokaryotic 16S rRNA, which is a guanosine (B1672433) in eukaryotic ribosomes. embopress.org Structural studies have shown that 4,5-linked aminoglycosides, such as neomycin and paromomycin (B158545), bind specifically to wild-type bacterial A-site sequences. nih.govacs.org The binding involves interactions within a pocket formed by non-canonical base pairs and a bulged nucleotide (A1492) in the A-site RNA. researchgate.net Rings I and II of neomycin-class aminoglycosides are particularly important for this specific binding to the A-site RNA model. nih.gov

Conformational Changes in the Ribosomal A-Site upon Aminoglycoside Binding.

Binding of neomycin and other 2-deoxystreptamine (B1221613) aminoglycosides to the 16S rRNA A-site induces significant conformational changes in the decoding center. asm.orgpnas.orgpnas.orgoup.comdrugbank.com In the absence of tRNA or drug, the universally conserved nucleotides A1492 and A1493 in helix 44 (h44) are stacked within the helical axis. pnas.orgresearchgate.netnih.gov Upon binding of a cognate tRNA, these adenines flip out to interact with the minor groove of the codon-anticodon helix, a process essential for monitoring the accuracy of decoding. pnas.orgresearchgate.net Aminoglycoside binding mimics this conformational change, stabilizing the flipped-out (or "ON") state of A1492 and A1493, similar to the conformation induced by cognate tRNA binding. pnas.orgpnas.orgresearchgate.netnih.gov This stabilization promotes a key open-to-closed conformational change of the 30S subunit. drugbank.comnih.govoup.com Neomycin can also stabilize an intermediate ribosome configuration that is in transition between the locked and unlocked states. researchgate.net

Molecular Basis of Aminoglycoside-Induced Ribosomal Dysfunction

Disruption of Codon-Anticodon Interaction.

The primary mechanism by which neomycin disrupts codon-anticodon interaction is by stabilizing the "ON" state of the ribosomal A-site, mimicking the conformation of a correct codon-anticodon match. pnas.orgpnas.orgnih.gov This stabilization overrides the ribosome's proofreading mechanisms, allowing near-cognate or even non-cognate tRNAs to be accepted into the A-site. mdpi.comontosight.aiasm.orgembopress.orgpnas.org The resulting mispairing between the mRNA codon and the tRNA anticodon leads to the insertion of incorrect amino acids. patsnap.commdpi.com While neomycin primarily targets h44 to cause misreading, other aminoglycosides like streptomycin (B1217042) have additional interaction sites that can lead to a more profound increase in translational errors. mdpi.com

Inhibition of Ribosomal Translocation Processes.

Aminoglycosides, including neomycin, are known to inhibit ribosomal translocation, the process by which the ribosome moves along the mRNA to read the next codon after peptide bond formation. asm.orgnih.govoup.comnih.govpnas.org While the exact mechanisms for translocation inhibition are still being fully elucidated, binding to the h44 decoding site is considered primarily responsible for this effect, although interactions with other sites like Helix 69 (H69) of the 50S ribosomal subunit may also play a role. pnas.orgdrugbank.comnih.govelifesciences.org Binding to H69 can alter the conformation of intersubunit bridge B2 and affect the process of small subunit rotation, which is coupled to translocation. pnas.orgnih.gov Inhibition of translocation further stalls protein synthesis and contributes to the accumulation of aberrant peptides. patsnap.com Some studies suggest that the effects of neomycin on subunit rotation through H69 may be particularly important at lower concentrations. researchgate.netresearchgate.net

Molecular Studies of Aminoglycoside Resistance

Bacteria have evolved various mechanisms to resist the action of aminoglycoside antibiotics, including neomycin. These resistance mechanisms can be broadly categorized into enzymatic modification of the antibiotic, alteration of the ribosomal target, reduced intracellular accumulation, and active efflux. frontiersin.orgnih.govmjima.org Molecular studies have provided detailed insights into these mechanisms.

Aminoglycoside-Modifying Enzymes (AMEs):

Aminoglycoside-modifying enzymes (AMEs) represent a major mechanism of bacterial resistance to aminoglycosides. nih.govmjima.orgmednexus.orgscielo.br These enzymes chemically alter the aminoglycoside molecule, reducing its affinity for the bacterial ribosome and rendering it ineffective. mednexus.orgscielo.br AMEs are classified into three main groups based on the type of chemical modification they catalyze: acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), also known as adenylyltransferases (AADs). nih.govscielo.brnih.govfrontiersin.org

Genetic Basis and Dissemination Mechanisms of AME Genes (Acetyltransferases, Phosphotransferases, Nucleotidyltransferases).

The genes encoding AMEs are often located on mobile genetic elements such as plasmids, transposons, and integrons. frontiersin.orgnih.govmjima.orgnih.govnih.govanr.frresearchgate.netopenmicrobiologyjournal.comnih.govmdpi.com This location facilitates the horizontal gene transfer (HGT) of resistance determinants between bacteria, contributing significantly to the dissemination of aminoglycoside resistance among diverse bacterial species. frontiersin.orgnih.govnih.govnih.govanr.frresearchgate.netnih.govmdpi.com

Specific AME genes are prevalent in different bacterial species and geographical regions. For instance, aac(6′)-Ib is a clinically important gene found in a wide variety of gram-negative pathogens and is often present in integrons, transposons, and plasmids. frontiersin.org The aph(3′)-I gene has been reported with high detection rates in certain multidrug-resistant Acinetobacter baumannii strains, while aac(6′)-Ib was prevalent among Klebsiella pneumoniae strains in other regions. mednexus.org In Escherichia coli, common AME gene types include aac(3)-II, aac(6′)-I, ant(3″)-I, aph(3′)-II, and ant(2″)-I. mednexus.org The presence of AME genes on mobile elements often correlates with multidrug resistance, as these elements can carry other resistance genes, such as those for β-lactamases. nih.govmjima.orgmednexus.org

The nomenclature for AME genes can be complex, with different systems in use. nih.gov Generally, aac genes encode acetyltransferases, aad or ant genes encode nucleotidyltransferases/adenylyltransferases, and aph genes encode phosphotransferases. frontiersin.orgnih.gov These designations are often followed by numbers and letters indicating the site of modification on the aminoglycoside molecule and specific enzyme variants. nih.govfrontiersin.orgnih.gov

Structural Biology and Enzymatic Promiscuity of AMEs.

Structural studies of AMEs have provided insights into their catalytic mechanisms and substrate specificities. These enzymes modify specific hydroxyl (-OH) or amino (-NH2) groups on the aminoglycoside molecule using cofactors such as acetyl-coenzyme A or ATP. scielo.brnih.govnih.gov For example, acetyltransferases catalyze the acetylation of amino groups, phosphotransferases catalyze the phosphorylation of hydroxyl groups, and nucleotidyltransferases catalyze the transfer of an adenylyl group to hydroxyl groups. scielo.br

Enzymatic promiscuity, the ability of an enzyme to catalyze side reactions in addition to its primary function, is a relevant concept in the context of AMEs. uni-regensburg.dewikipedia.orgnih.gov While enzymes are generally highly specific, AMEs can sometimes modify a range of related aminoglycoside substrates or even, in rare cases, antibiotics from different classes. frontiersin.orgnih.govwikipedia.orgiastate.edu This promiscuity can contribute to the ability of bacteria to develop resistance to new or modified aminoglycosides. Structural features of the AME active site and surrounding regions can influence their substrate specificity and promiscuity. iastate.edu Mutations, particularly in flexible substrate-binding loops, can alter the enzyme's activity and broaden its substrate range, contributing to drug resistance. iastate.edu

Ribosomal Mutations and Modifications:

Alterations to the ribosomal target itself can also confer resistance to aminoglycosides. These alterations can include point mutations in the ribosomal RNA or proteins, as well as enzymatic modifications of the rRNA. frontiersin.orgnih.govnih.gov

Molecular Dynamics Studies of A-Site Mutations and Resistance Phenotypes.

Point mutations in the 16S rRNA A-site can lead to aminoglycoside resistance by reducing the binding affinity of the antibiotic to the ribosome. researchgate.netlmu.eduplos.org Key nucleotides in the A-site crucial for aminoglycoside binding include A1408, U1406, U1495, A1492, and A1493 (using E. coli numbering). researchgate.netnih.govethz.chlmu.eduacs.org Mutations at these positions can disrupt critical hydrogen bonds and other interactions necessary for stable antibiotic binding. researchgate.netplos.org

Molecular dynamics simulations have been employed to study the effects of A-site mutations on ribosomal structure and dynamics and their impact on aminoglycoside binding. nih.govplos.orgacs.orgplos.orgmpg.de These studies can reveal how single nucleotide substitutions alter the physicochemical features of the binding site, affecting its shape, dynamics, and electrostatic properties. plos.orgacs.org For example, molecular dynamics simulations have investigated the A1408G mutation, which is a key difference between prokaryotic (adenine) and eukaryotic (guanine) ribosomes in the A-site and contributes to the selective toxicity of aminoglycosides. nih.govacs.org Studies have shown how this mutation can hinder the binding of aminoglycosides to eukaryotic ribosomes. nih.govacs.org Simulations have also explored the interplay between A-site mutations and ribosomal proteins, such as S12, and how these interactions can influence aminoglycoside resistance. plos.orgmpg.de

Role of 16S rRNA Methylases in Resistance Development.

Another important mechanism of acquired high-level aminoglycoside resistance is the enzymatic methylation of specific nucleotides in the 16S rRNA A-site by 16S rRNA methylases (16S RMTases). mjima.orgmednexus.orgnih.govmdpi.comasm.orgfrontiersin.orgoup.com These enzymes add a methyl group to specific residues, typically at N7-G1405 or N1-A1408 (in E. coli numbering), within the A-site. mdpi.comoup.comasm.org This methylation prevents or significantly reduces the binding of aminoglycosides to the ribosome, conferring high-level resistance to a broad range of aminoglycosides. nih.govmdpi.comoup.comasm.org

Several different 16S RMTase genes have been identified, including armA, rmtA, rmtB, rmtC, rmtD, rmtE, rmtF, rmtG, rmtH, and npmA. mdpi.comasm.orgfrontiersin.orgoup.com These genes are often located on mobile genetic elements, such as plasmids, which facilitates their dissemination among bacterial populations. mdpi.comasm.orgfrontiersin.org The armA and rmtB genes are among the most prevalent 16S RMTase genes found in clinical isolates worldwide. mdpi.comnih.gov The emergence and spread of bacteria producing 16S RMTases are a significant concern in the treatment of bacterial infections due to the high-level and broad-spectrum resistance they confer. mdpi.comasm.orgoup.com

Table 1: Common Aminoglycoside-Modifying Enzyme (AME) Classes and Gene Examples

| AME Class | Modification Type | Gene Examples |

| Acetyltransferases (AACs) | Acetylation (-NH2) | aac(6′)-Ib, aac(3)-II, aac(6′)-I, aac(3)-IV frontiersin.orgmednexus.orgmdpi.com |

| Phosphotransferases (APHs) | Phosphorylation (-OH) | aph(3′)-I, aph(3′)-II, aph(6)-Id, aphA6 mednexus.orgopenmicrobiologyjournal.commdpi.com |

| Nucleotidyltransferases (ANTs/AADs) | Adenylylation (-OH) | ant(3″)-I, ant(2″)-I, aadA, aadE mednexus.orgopenmicrobiologyjournal.commdpi.com |

Table 2: Examples of 16S rRNA A-Site Mutations and 16S rRNA Methylases Conferring Aminoglycoside Resistance

Efflux Pump Systems in Aminoglycoside Resistance.

Bacterial efflux pumps are a significant mechanism contributing to antibiotic resistance, including resistance to aminoglycosides like neomycin. nih.govbrieflands.comencyclopedia.pub These transmembrane transporters actively expel antibiotic compounds from the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels. nih.govencyclopedia.pubmdpi.com

Efflux pumps involved in aminoglycoside resistance belong to several superfamilies of bacterial transporters. brieflands.com The Resistance-Nodulation-Cell Division (RND) superfamily plays a particularly important role in Gram-negative bacteria. brieflands.commdpi.com Examples of RND efflux pumps implicated in aminoglycoside resistance include the AdeABC efflux pump in Acinetobacter baumannii and the MexXY-OprM efflux pump in Pseudomonas aeruginosa. brieflands.commedintensiva.orgasm.org Studies have shown that overexpression of these efflux pumps can lead to increased resistance to aminoglycosides. nih.govbrieflands.comencyclopedia.pub

The contribution of efflux pumps to resistance can be influenced by factors such as the rate of drug influx and synergy with other resistance mechanisms. nih.gov Efflux pump activity can be regulated by various factors, including transcriptional regulators and environmental stimuli. nih.gov

Research has investigated the use of efflux pump inhibitors (EPIs) to counteract this resistance mechanism. For instance, phenylalanine-arginine β-naphthylamide (PAβN) is an efflux pump inhibitor that has shown potential to reduce neomycin resistance in some bacteria, possibly by competing with the antibiotic for efflux pump channels. frontiersin.orgasm.org

Data on the prevalence of efflux mechanisms in clinical isolates highlight their growing importance in aminoglycoside resistance. For example, a study on Acinetobacter baumannii isolates found that efflux mechanisms played a role in resistance to several aminoglycosides, including neomycin, although the rate specifically for neomycin was lower compared to some other aminoglycosides tested. brieflands.com

| Bacterial Species | Efflux Pump System(s) Implicated in Aminoglycoside Resistance | Efflux Pump Superfamily |

| Acinetobacter baumannii | AdeABC, AbeM | RND |

| Pseudomonas aeruginosa | MexAB-OprM, MexCD-OprJ, MexXY-OprM | RND |

| Escherichia coli | AcrAB-TolC | RND |

| Riemerella anatipestifer | ABC, RND (putative) | ABC, RND |

Adaptive Resistance Mechanisms and Biofilm Formation Implications.

Adaptive antibiotic resistance is a temporary, non-heritable form of resistance that can develop in response to environmental triggers, such as exposure to sub-inhibitory concentrations of antibiotics. nih.govoup.com This type of resistance involves reversible changes in gene and/or protein expression levels that contribute to antibiotic tolerance. nih.gov

Adaptive resistance to aminoglycosides, including neomycin, has been observed in various bacteria, notably Pseudomonas aeruginosa. oup.comoup.comkarger.com This resistance can develop relatively quickly upon initial exposure to the antibiotic and may persist with continued exposure. oup.comasm.org The mechanism underlying adaptive resistance to aminoglycosides is not fully understood but is thought to involve the reversible down-regulation of drug uptake into the bacterial cell, particularly during periods of energy-dependent transport. oup.comoup.comasm.org Changes in cytoplasmic membrane proteins and regulated expression of genes in anaerobic respiratory pathways have also been suggested to play a role. nih.gov

A significant implication of adaptive resistance is the potential for cross-resistance to other aminoglycosides. Studies have shown that exposure to neomycin can induce adaptive resistance in P. aeruginosa that confers cross-resistance to other aminoglycosides like gentamicin (B1671437) and amikacin. karger.comresearchgate.net This acquired resistance can be persistent, requiring several passages in antibiotic-free medium to revert susceptibility. karger.comresearchgate.net

Biofilm formation is another crucial factor contributing to reduced antibiotic susceptibility and increased tolerance, often intertwined with adaptive resistance mechanisms. nih.govmdpi.comasm.org Biofilms are structured communities of bacteria embedded in a self-produced extracellular matrix. nih.govasm.orgmicrobiologyresearch.org Bacteria within biofilms can exhibit significantly higher resistance levels (10 to 1000-fold) compared to their planktonic counterparts. nih.govmdpi.comasm.org

Several mechanisms contribute to the reduced susceptibility of bacteria in biofilms, including restricted antibiotic penetration through the matrix, altered bacterial metabolic activity, and the presence of persister cells. asm.orgspandidos-publications.com Efflux pump overexpression can also be upregulated in biofilms compared to planktonic cells, further contributing to resistance. encyclopedia.pubnih.gov

Interestingly, exposure to sub-inhibitory concentrations of aminoglycoside antibiotics has been shown to induce biofilm formation in some bacteria, such as P. aeruginosa and Escherichia coli. researchgate.net This suggests a complex interplay where antibiotics, at certain concentrations, can trigger a defensive response in bacteria that involves forming protective biofilms. A gene designated arr (aminoglycoside response regulator) in P. aeruginosa has been found to be essential for this induction and contributes to biofilm-specific aminoglycoside resistance, potentially by affecting levels of cyclic di-guanosine monophosphate (c-di-GMP), a bacterial second messenger involved in cell surface adhesiveness. researchgate.net

Environmental factors within the biofilm, such as nutrient concentration and pH, can also influence aminoglycoside susceptibility. asm.orgmicrobiologyresearch.org Studies have shown that higher nutrient concentrations can decrease the uptake of aminoglycosides like gentamicin, leading to reduced antibacterial effects in biofilms. microbiologyresearch.org

| Mechanism | Description | Relevance to Aminoglycoside Resistance |

| Adaptive Resistance | Temporary, reversible reduction in susceptibility triggered by environmental factors (e.g., antibiotic exposure). | Involves reduced drug uptake; can lead to cross-resistance. oup.comoup.comkarger.comasm.orgresearchgate.net |

| Biofilm Formation | Bacteria embedded in an extracellular matrix. | Provides physical barrier to antibiotics, alters metabolic state, can upregulate efflux pumps. nih.govmdpi.comasm.orgspandidos-publications.com |

| Down-regulation of Drug Uptake (Adaptive) | Reduced transport of aminoglycosides into the bacterial cell. | Key mechanism in aminoglycoside adaptive resistance. oup.comoup.comasm.org |

| Induction of Biofilm Formation by Antibiotics | Sub-inhibitory antibiotic concentrations can trigger biofilm development. | A bacterial defensive response contributing to reduced susceptibility. researchgate.net |

Molecular Interplay and Synergistic Mechanisms Within Cordran N

Theoretical Models of Corticosteroid-Aminoglycoside Combination Therapy

Theoretical models for corticosteroid-aminoglycoside combination therapy often propose that the synergy arises from their distinct yet complementary mechanisms of action. Corticosteroids like flurandrenolide (B1673477) primarily exert their effects by modulating the host's inflammatory and immune responses mdpi.com. They bind to intracellular glucocorticoid receptors, influencing gene transcription to reduce the production of pro-inflammatory mediators and suppress immune cell activity mdpi.com. This action helps to mitigate the inflammation and pruritus associated with various dermatoses drugbank.com.

Aminoglycoside antibiotics, such as neomycin, target bacterial protein synthesis by binding to the 30S ribosomal subunit, leading to mistranslation and inhibition of bacterial growth drugbank.comdrugbank.com. Their entry into bacterial cells involves an initial electrostatic binding to the cell membrane, followed by energy-dependent transport drugbank.comdrugbank.com.

Theoretical models suggest that the combination can offer advantages over monotherapy, including a broader antibacterial spectrum, prevention of resistance development, and synergistic or additive effects redemc.netmdpi.com. While aminoglycosides are primarily known for their direct antibacterial action, some studies indicate they can also influence the host immune response, although this is not typically considered their primary mechanism in combination therapy with corticosteroids nih.gov.

The theoretical basis for synergy in antibiotic combinations, in general, includes mechanisms such as serial or orthogonal inhibition of vital physiological pathways, inhibition of resistance enzymes, or compounds that block efflux or enhance uptake into the cell cambridge.org. In the context of corticosteroid-aminoglycoside combinations, the corticosteroid's role in reducing inflammation may create a more favorable environment for the antibiotic to act, while the antibiotic directly addresses the bacterial infection that might be contributing to or exacerbating the inflammatory condition.

Molecular and Cellular Basis of Synergistic Therapeutic Effects

The synergistic therapeutic effects observed with corticosteroid-aminoglycoside combinations stem from their actions at the molecular and cellular levels, impacting both bacterial virulence and host response pathways, as well as influencing intracellular drug concentrations and target engagement.

Impact on Bacterial Virulence and Host Response Pathways

Corticosteroids significantly impact host response pathways by acting as potent immunomodulators mdpi.com. They attenuate the innate immune response by inhibiting the activation and differentiation of antigen-presenting cells, increasing endocytic activity, and reducing the secretion of pro-inflammatory cytokines mdpi.com. They also affect adaptive immunity by inducing apoptosis in T lymphocytes and modulating T cell polarization mdpi.com. This dampening of the inflammatory response can reduce tissue damage and create an environment where the antibiotic can function more effectively nih.gov.

Aminoglycosides primarily target bacterial protein synthesis drugbank.comdrugbank.com. While their main effect is bactericidal, some research explores their potential influence on bacterial virulence factors. Studies on the effect of various compounds on bacterial virulence, including some endocrine disruptors, highlight the complex interplay between external agents and bacterial pathogenicity frontiersin.org. The impact of aminoglycosides on the release of proinflammatory bacterial products can vary depending on the specific antibiotic and bacterial species oup.com. Some studies suggest that antibiotics inhibiting protein synthesis may release fewer proinflammatory compounds upon bacterial killing compared to cell-wall active drugs oup.com.

The combined action involves the corticosteroid reducing the host's potentially damaging inflammatory response to the infection and the aminoglycoside directly killing or inhibiting the growth of susceptible bacteria. This dual approach addresses both the microbial cause and the host-mediated inflammation, contributing to a more effective therapeutic outcome than either agent alone.

Influence on Intracellular Drug Concentrations and Target Engagement

The efficacy of drugs, particularly those targeting intracellular components, is significantly influenced by their ability to penetrate cells and achieve sufficient concentrations at the site of action science.govresearchgate.netresearchgate.net. Aminoglycosides need to enter bacterial cells to bind to the ribosomal target drugbank.comdrugbank.com. Their uptake is an energy-dependent process that can be influenced by the bacterial membrane's state drugbank.comdrugbank.com.

Corticosteroids, being lipophilic molecules, can readily cross cell membranes to reach their intracellular glucocorticoid receptors mdpi.com. While the primary target of the corticosteroid is within host cells, and the primary target of the aminoglycoside is within bacterial cells, the cellular environment and potential interactions between the compounds or their effects on cell membranes could theoretically influence intracellular concentrations. However, direct evidence specifically detailing how flurandrenolide influences the intracellular concentration or target engagement of neomycin within bacteria, or vice versa, in the context of their topical combination, is limited in the provided search results.

Research into intracellular drug concentrations and target engagement is an active area, particularly in understanding drug efficacy against intracellular pathogens or in targeting intracellular components within host cells science.govresearchgate.netresearchgate.net. Factors influencing intracellular drug levels include passive transport, active uptake, and efflux mechanisms researchgate.net.

Investigational Approaches for Combination Effects

Understanding the synergistic mechanisms of corticosteroid-aminoglycoside combinations involves various investigational approaches, ranging from in vitro models to computational techniques.

In Vitro Models for Mechanistic Studies of Combined Action

In vitro models are crucial for studying the mechanisms of combined drug action. For antibiotic combinations, standard methods include checkerboard assays and time-kill curves, which assess the combined inhibitory or bactericidal effects on bacterial cultures nih.gov. These methods expose bacteria to static concentrations of the drugs nih.gov.

More sophisticated in vitro pharmacokinetic models have been developed to simulate the changing drug concentrations that occur in vivo, providing a more accurate representation of the bacterial exposure to antibiotics over time nih.gov. These models can be used to study the activity of single agents and combinations against various bacteria nih.gov.

While these in vitro models are commonly used for studying antibiotic-antibiotic combinations, they can be adapted to investigate the combined effects of an antibiotic and a host-modulating agent like a corticosteroid. Such studies could explore how the presence of a corticosteroid affects bacterial growth or survival in a controlled environment, potentially in conjunction with host cells or factors that mimic the in vivo environment. Studies have also investigated the synergistic effects of aminoglycosides with other non-antibiotic substances against various bacterial strains using in vitro methods like checkerboard assays mdpi.comresearchgate.netjmb.or.kr.

Computational Chemistry and Molecular Modeling of Compound Interactions

Computational chemistry and molecular modeling play increasingly important roles in drug discovery and understanding drug interactions fmhr.orgmdpi.com. These techniques can be used to study the molecular interactions between drug molecules and their targets, as well as potential interactions between the drugs themselves fmhr.orgmdpi.comresearchgate.net.

Molecular modeling can provide detailed insights into ligand-protein interactions and help optimize drug-target binding fmhr.orgresearchgate.net. For aminoglycosides, molecular dynamics simulations and crystallographic studies have been used to understand their binding to the ribosomal A-site RNA, revealing details about the binding site geometry and drug-RNA contacts psu.edu.

Advanced Delivery Systems and Biotechnological Considerations for Topical Compounds

Principles of Enhanced Topical Delivery at the Molecular Level

Enhanced topical delivery at the molecular level primarily involves increasing the permeation of therapeutic agents across the stratum corneum. The stratum corneum is composed of corneocytes embedded in a lipid matrix, forming a formidable barrier to drug penetration. Drug molecules can traverse this barrier via several pathways: the intercellular route (through the lipid matrix), the transcellular route (through the corneocytes), and via skin appendages like hair follicles and sweat glands.

Strategies to enhance molecular permeation often involve modifying the drug's physicochemical properties or altering the barrier properties of the skin. Molecular-level interactions between the drug, the vehicle, and the skin lipids play a crucial role. For instance, optimizing the drug's lipophilicity and molecular weight can influence its ability to partition into and diffuse through the lipid matrix. Chemical penetration enhancers can interact with the stratum corneum lipids, disrupting their packing and increasing fluidity, thereby creating more favorable pathways for drug diffusion. The mechanism of skin delivery across the stratum corneum and via hair follicles is influenced by formulation characteristics.

Nanotechnology-Based Delivery Modalities

Nanotechnology offers innovative approaches for topical drug delivery by encapsulating therapeutic compounds within nanoscale carriers. These carriers can improve drug solubility, enhance skin penetration, provide controlled release, and potentially target specific skin layers.

Liposomal and Niosomal Systems for Compound Encapsulation

Liposomes are vesicular carriers composed of phospholipid bilayers, while niosomes are similar vesicles formed from non-ionic surfactants. Both systems can encapsulate both hydrophilic and lipophilic drugs, making them versatile for delivering a range of compounds, including corticosteroids and antibiotics.

Liposomes have shown potential for enhancing the penetration of corticosteroids into the skin, with studies indicating increased drug concentrations in the epidermis and dermis compared to conventional formulations. This suggests that liposomal encapsulation can facilitate drug delivery to the viable skin layers where inflammatory reactions occur. For antibiotics, niosomes have been explored as carriers to enhance penetration into bacterial cells, improve stability, and achieve sustained release, potentially increasing efficacy against microbial infections. Niosome-based gels have demonstrated enhanced skin permeability for certain antibacterial agents in ex vivo studies.

Research findings on liposomal and niosomal delivery of topical compounds:

| Carrier System | Encapsulated Compound Type | Observed Effect on Delivery | Reference |

| Liposomes | Corticosteroids (e.g., Betamethasone valerate, Diflucortolone valerate, Triamcinolone acetonide) | Enhanced penetration into epidermis and dermis, localization in skin layers, reduced systemic absorption. | |

| Niosomes | Antibiotics (e.g., Cefazolin, Vancomycin, Luliconazole) | Enhanced antibacterial activity, increased skin permeability, potential for sustained release. |

Microemulsions and Nanoemulsions: Structural and Stability Aspects

Microemulsions and nanoemulsions are thermodynamically or kinetically stable colloidal dispersions of oil and water stabilized by surfactants and co-surfactants. Microemulsions are typically transparent and thermodynamically stable with droplet sizes usually below 140 nm, while nanoemulsions have droplet sizes generally below 500 nm and are kinetically stable.

These systems offer advantages for topical delivery, including enhanced drug solubilization, improved skin penetration, and the ability to deliver both lipophilic and hydrophilic drugs. The small droplet size and large interfacial area of microemulsions and nanoemulsions contribute to increased drug diffusion into the skin. They can act as a reservoir for poorly soluble drugs, maintaining a concentration gradient that drives permeation.

Studies have explored microemulsions and nanoemulsions for the topical delivery of various therapeutic agents, including antibiotics and corticosteroids. For instance, nanoemulsions have shown potential for improving the penetration and delivery capacity of corticosteroids like prednicarbate. Similarly, microemulsion-based formulations have been developed for topical antibiotics, demonstrating enhanced dermal localization and controlled release.

Key characteristics of microemulsions and nanoemulsions for topical delivery:

| Feature | Microemulsions | Nanoemulsions | Reference |

| Thermodynamic Stability | Stable | Kinetically Stable | |

| Appearance | Transparent | Transparent or Translucent | |

| Droplet Size | Typically < 140 nm | Generally < 500 nm | |

| Surfactant Concentration | Higher | Lower (generally) | |

| Drug Solubilization | High capacity for lipophilic and hydrophilic drugs | Efficient for lipophilic drugs, can encapsulate hydrophilic drugs | |

| Skin Penetration Enhancement | Yes, due to small size and components | Yes, due to small size and large surface area |

Physical and Chemical Enhancement Techniques

Beyond formulation-based approaches, physical and chemical techniques can be employed to transiently alter the skin barrier or apply external forces to facilitate drug permeation.

Microneedle-Mediated Drug Delivery Principles

Microneedles are miniature devices designed to create transient microchannels in the stratum corneum, bypassing this primary barrier without reaching the nerve endings or blood vessels in the deeper dermis, thus minimizing pain and bleeding. These microchannels serve as conduits for enhanced drug permeation into the epidermis and dermis.

Microneedles can be fabricated from various materials and designed in different formats, such as solid, coated, dissolving, or hollow microneedles, each offering distinct advantages for drug delivery. This technology is suitable for delivering a variety of therapeutic agents, including small molecules, macromolecules, and nanoparticles.

Microneedle-mediated delivery has been investigated for topical corticosteroids and antibiotics. For instance, dissolving microneedles have been explored for the sustained delivery of topical steroids, showing improved therapeutic outcomes in some studies. The creation of microchannels facilitates the direct delivery of compounds to the target skin layers, potentially improving efficacy and reducing the required dose compared to conventional topical application.

Principles of microneedle-mediated delivery:

| Principle | Description | Impact on Delivery | Reference |

| Stratum Corneum Bypass | Microneedles create microchannels through the outermost skin layer. | Overcomes the main barrier to topical permeation. | |

| Microchannel Formation | Creation of temporary pores or pathways in the skin. | Facilitates entry of drugs into the epidermis and dermis. | |

| Minimally Invasive | Generally painless and causes minimal tissue damage. | Improved patient compliance compared to injections. | |

| Delivery of Various Molecules | Suitable for small molecules, macromolecules, and nanoparticles. | Broad applicability for different drug types. |

Optimization of Compound Stability and Efficacy in Delivery Systems

Optimizing the stability and efficacy of flurandrenolide (B1673477) and neomycin sulfate (B86663) in topical formulations involves careful consideration of formulation components and delivery strategies . Chemical instability and drug degradation are significant concerns for topical dosage forms scirp.org. Factors influencing stability include the nature of the dosage form, excipient quality, product composition, and process optimization scirp.org.

Impact of Excipient Interactions on Active Pharmaceutical Ingredient Stability.

Excipients, while generally considered inert, can significantly impact the stability of APIs through chemical or physical interactions chineway.com.cn. These interactions can lead to the degradation of the active ingredient, reducing its concentration and potentially forming degradation products chineway.com.cn.

For topical corticosteroids like flurandrenolide, the degradation can be influenced by formulation composition, excipients, pH, and thermal stability scirp.org. Different degradation mechanisms, such as enol aldehyde formation via β-elimination, Mattox rearrangement, and Bayer-Villiger oxidation, have been reported for corticosteroids in various formulations scirp.org. For instance, studies on clarithromycin (B1669154) cream stability indicated that pH significantly affects degradation, with more rapid degradation occurring at low pH mdpi.com. Adjusting the pH to around 7.3 was found to limit clarithromycin degradation and optimize its chemical stability and pharmacological action mdpi.com. While specific data on flurandrenolide excipient interactions were not extensively detailed in the search results, the general principles of corticosteroid stability in topical formulations highlight the importance of excipient compatibility and pH control scirp.orgmdpi.com.

Neomycin sulfate, a water-soluble polybasic antibiotic, is relatively stable in solution over a pH range of 2.0 to 9.0 and is most active in alkaline solutions researchgate.net. However, it can participate in interactions with certain excipients. For example, co-formulation in aqueous systems with negatively charged suspending agents like sodium alginate or sodium carboxymethylcellulose can lead to precipitation due to the positively charged nature of neomycin chineway.com.cn. This highlights the need for careful selection of excipients to avoid undesirable physical or chemical interactions that could compromise the stability and performance of neomycin sulfate in topical formulations chineway.com.cn. One study evaluating neomycin sulfate hydrogels noted that a formulation failed accelerated stability testing due to the drug content falling below the acceptable range, indicating potential stability issues influenced by the formulation components pnrjournal.com. Another study on neomycin sulfate-encapsulated nanosponges reported that stability studies confirmed the formulation's integrity over a six-month period, suggesting that advanced delivery systems can contribute to enhanced stability africanjournalofbiomedicalresearch.com.

Strategies for Targeted Delivery and Controlled Release.

Advanced delivery systems are being explored to improve the targeted delivery and controlled release of topical compounds, including corticosteroids and antibiotics mdpi.comresearchgate.neteurekaselect.comnih.gov. These strategies aim to enhance drug concentration at the site of action, prolong residence time, and potentially reduce systemic absorption and associated side effects mdpi.comresearchgate.nettandfonline.com.

For topical corticosteroids, novel delivery systems such as solid nanoparticles, polymer polyelectrolyte complexes, and nanostructured lipid particles are being used to increase transmucosal and transdermal absorption and enhance drug accumulation in the target tissue mdpi.com. Mucoadhesive polymer patches are also considered a promising alternative for prolonged and controlled delivery of topical corticosteroids, offering advantages like excellent bioadhesive properties, increased drug residence time, and modified and unidirectional drug release mdpi.com. Studies have shown that liposomes and nanoparticles incorporated into gels can provide effective and safe delivery of corticosteroids, achieving similar therapeutic effects with lower drug concentrations compared to conventional creams tandfonline.comnih.gov. For instance, liposome/nanoparticle in gel formulations resulted in higher treatment efficiency in atopic dermatitis models despite containing significantly less active pharmaceutical ingredient tandfonline.comnih.gov.

For antibiotics like neomycin sulfate, lipid-based nanocarriers such as transfersomes, niosomes, ethosomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), microemulsions, and nanoemulsions are promising strategies for effective topical delivery researchgate.neteurekaselect.comnih.gov. These systems can overcome challenges like poor skin permeation and retention researchgate.neteurekaselect.com. Nanocarriers offer advantages such as enhanced efficacy, improved bioavailability, controlled drug release, and the ability to target specific pathogens researchgate.netnih.gov. Studies have investigated neomycin sulfate-loaded nanosponges, demonstrating high entrapment efficiency, favorable physicochemical properties, and a controlled release profile, indicating their potential for prolonged therapeutic action in skin infections africanjournalofbiomedicalresearch.com. Another study explored neomycin sulfate-loaded solid lipid nanoparticles incorporated into a gel, which showed a regulated in vitro drug release pattern and enhanced in vitro antibacterial activity mdpi.com. In situ gelling systems using polymers like Poloxamer 407 and HPMC have also been developed for neomycin sulfate to provide sustained release and enhance bioavailability through longer pre-corneal residence time in ophthalmic applications, a principle potentially transferable to other topical uses appconnect.in.

These advanced delivery systems facilitate targeted accumulation at the site of interest and provide controlled drug release, which can lead to reduced dosage frequency and improved patient compliance dovepress.com.

Summary of Advanced Delivery Systems and Their Properties

| Delivery System | APIs Explored (Topical) | Key Advantages | Potential for Flurandrenolide/Neomycin Sulfate | Relevant Findings |

| Lipid-Based Nanocarriers (e.g., SLNs, NLCs, Transfersomes, Niosomes, Ethosomes, Microemulsions, Nanoemulsions) | Corticosteroids, Antibiotics (e.g., Neomycin Sulfate, Cephalothin) researchgate.neteurekaselect.comnih.govmdpi.comnih.gov | Enhanced skin permeability, Targeted accumulation, Controlled release, Improved bioavailability, Enhanced stability researchgate.netnih.govdovepress.com | High | Neomycin sulfate-loaded SLNs showed regulated release and enhanced antibacterial activity mdpi.com. Cephalothin-loaded aquasomes showed stable properties and controlled release nih.gov. |

| Polymeric Nanoparticles | Corticosteroids tandfonline.comnih.gov | Increased drug bioavailability, Controlled release, Targeted delivery, Reduced toxicity tandfonline.com | High | Liposome/nanoparticle in gel formulations showed higher treatment efficiency with lower corticosteroid doses tandfonline.comnih.gov. |

| Mucoadhesive Polymer Patches | Corticosteroids mdpi.com | Prolonged residence time, Modified/unidirectional release, Improved local bioavailability mdpi.com | Moderate (primarily for localized lesions) | Promising for prolonged and controlled delivery mdpi.com. |

| In Situ Gelling Systems | Neomycin Sulfate (ophthalmic) appconnect.in | Sustained release, Enhanced residence time, Improved bioavailability appconnect.in | Moderate (potential for other topical gels) | Neomycin sulfate in situ gel provided sustained release appconnect.in. |

| Nanosponges | Neomycin Sulfate africanjournalofbiomedicalresearch.com | High entrapment efficiency, Controlled release, Potential for prolonged action africanjournalofbiomedicalresearch.com | High | Neomycin sulfate nanosponges showed controlled release and stability africanjournalofbiomedicalresearch.com. |

Methodological Advancements in Cordran N Research

High-Resolution Structural Biology Techniques

High-resolution techniques are crucial for understanding the precise three-dimensional arrangement of atoms in molecules and their complexes, which is fundamental to deciphering their mechanisms of action.

X-ray Crystallography for Ligand-Receptor and Drug-Ribosome Complexes

X-ray crystallography is a powerful technique used to determine the atomic and molecular structure of a crystal. By diffracting X-rays off a crystal lattice, researchers can reconstruct a 3D image of the molecule(s) within the crystal. This method has been extensively applied to study drug interactions with their targets, including the binding of antibiotics like neomycin to bacterial ribosomes and the interaction of corticosteroids like flurandrenolide (B1673477) with glucocorticoid receptors.

For neomycin, crystal structures of bacterial ribosomes in complex with neomycin have been determined, revealing how the antibiotic binds to ribosomal RNA (rRNA), specifically the A-site of the 16S rRNA. These structures show that neomycin inserts its sugar ring I into the A-site helix, stacking against G1491 and forming hydrogen bonds with A1408, which helps to maintain A1492 and A1493 in a bulged-out conformation nih.govnih.gov. This binding disrupts protein synthesis by interfering with tRNA translocation and causing miscoding researchgate.net. Crystal structures have also shown neomycin binding to helix H69 of the large ribosomal subunit, providing a structural explanation for its inhibition of ribosome recycling pdbj.org. Studies have reported crystal structures of neomycin B and other aminoglycosides in complex with oligonucleotides mimicking the ribosomal A site, providing insights into the role of different sugar rings and positive charges in specific binding nih.govnih.gov.

While specific crystal structures of flurandrenolide bound to the glucocorticoid receptor (GR) are not as widely reported in the immediate search results, crystallography has been instrumental in understanding the binding of other glucocorticoids and GR modulators to the GR ligand-binding domain (LBD). These studies reveal the conformation of the receptor upon ligand binding and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex nih.gov. Such structural information is vital for understanding the potency and selectivity of corticosteroids.

Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the solution-state structure, dynamics, and interactions of molecules. Unlike crystallography, which requires crystals, NMR can study molecules in their more native, dynamic state in solution.

NMR spectroscopy has been used to study the conformation of neomycin B in solution, allowing for the complete assignment of its proton NMR spectrum and the determination of the conformations of its constituent sugar rings tandfonline.com. This technique is valuable for understanding the flexibility of neomycin and how its conformation might change upon binding to its targets.

Furthermore, NMR has been employed to study the interaction of neomycin with RNA, including ribosomal RNA fragments and riboswitches. Solution NMR structures of neomycin-sensing riboswitch RNA in complex with neomycin or related aminoglycosides like ribostamycin (B1201364) and paromomycin (B158545) have been determined rcsb.orgrcsb.orgresearchgate.net. These structures reveal the binding pocket on the RNA and the specific intermolecular interactions that mediate recognition researchgate.netresearchgate.net. NMR studies have also shown how neomycin binding can induce structural rearrangements in RNA, such as in HIV-1 TAR RNA, and how this binding can allosterically inhibit protein-RNA interactions nih.gov.

NMR is also a key tool for conformational analysis of steroid molecules like flurandrenolide, providing insights into their preferred 3D structures in solution and how these conformations might relate to their biological activity and receptor binding epo.orgresearchgate.netunimi.itnih.gov.

Advanced Spectroscopic and Calorimetric Characterization Methods

Beyond high-resolution structural determination, spectroscopic and calorimetric methods offer insights into molecular dynamics, binding kinetics, and thermodynamics.

Hydrogen-Deuterium Exchange Mass Spectrometry in Protein Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique used to probe the conformational dynamics of proteins and their interactions. It measures the rate at which backbone amide hydrogens in a protein exchange with deuterium (B1214612) from the solvent. Regions of a protein that are more exposed to the solvent or are more flexible exchange hydrogens faster, while protected or rigid regions exchange slower.

HDX-MS can be applied to study the conformational changes in target proteins induced by ligand binding. For example, it can be used to investigate how the binding of flurandrenolide affects the dynamics of the glucocorticoid receptor or how neomycin binding alters the dynamics of ribosomal proteins or rRNA mdpi.comnih.gov. Although specific studies on flurandrenolide-GR or neomycin-ribosome dynamics using HDX-MS were not prominently found in the immediate search, HDX-MS is a recognized method for studying ligand-induced conformational changes and protein-protein/protein-nucleic acid interactions in complex biological systems like ribosomes biorxiv.orgnih.govnist.govnih.govanr.frwhiterose.ac.uk. This technique can identify specific regions of the target molecule that undergo changes in solvent accessibility or flexibility upon binding, providing valuable information about the binding site and allosteric effects.

Thermodynamic Studies of Compound Binding Interactions

Thermodynamic studies, often employing techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), quantify the energetics of molecular interactions. These methods provide information on binding affinity (dissociation constant, Kd), enthalpy change (H), entropy change (S), and stoichiometry (n).

ITC directly measures the heat released or absorbed upon binding, providing a complete thermodynamic profile of the interaction biorxiv.orgembl-hamburg.delabmanager.com. SPR measures changes in mass concentration on a sensor surface due to binding events, allowing for the determination of binding kinetics (association rate constant, kon, and dissociation rate constant, koff) and affinity (Kd) biorxiv.orglabmanager.comnicoyalife.comnih.gov.

These techniques have been used to characterize the binding of neomycin and related aminoglycosides to ribosomal RNA researchgate.netacs.orgacs.orgnih.govacs.org. Studies using ITC and SPR have revealed that the binding of neomycin to the ribosomal A-site RNA is characterized by favorable enthalpy and entropy contributions, with the relative contributions being dependent on factors like pH and salt concentration researchgate.netacs.orgacs.org. For instance, the binding affinity of neomycin for A-site RNA is higher than that of paromomycin or ribostamycin, and this enhanced affinity is primarily enthalpic in origin acs.org. ITC studies have also shown that aminoglycoside binding to RNA can be linked to proton uptake and is associated with a negative heat capacity change researchgate.netacs.orgacs.org.

While direct thermodynamic data for flurandrenolide binding to the glucocorticoid receptor from the search results is limited, ITC and SPR are standard methods for characterizing steroid-receptor interactions and understanding the thermodynamic driving forces behind their binding affinity and selectivity researchgate.netnih.gov.

Below is a sample data table illustrating potential thermodynamic parameters from studies of neomycin binding to ribosomal RNA, based on the search results researchgate.netacs.orgacs.org:

| Ligand | Target RNA (A-site model) | Temperature (°C) | pH | Kd (M) | H (kcal/mol) | TS (kcal/mol) | G (kcal/mol) | Stoichiometry (n) |

| Neomycin | 16S rRNA A-site | 25 | 7.0 | ~0.7 acs.org | -20.0 acs.org | - | - | ~1-3 acs.org |

| Paromomycin | 16S rRNA A-site | 25 | 7.0 | ~4.6-5.13 acs.org | -17.0 acs.org | - | - | ~1-3 acs.org |

| Ribostamycin | 16S rRNA A-site | 25 | 7.0 | - | -12.0 acs.org | - | - | ~1-2 acs.org |

Note: Kd values can vary depending on experimental conditions (pH, salt concentration, specific RNA construct). G = H - TS.

Computational and Systems Biology Approaches

Computational methods, such as molecular docking and molecular dynamics (MD simulations), play a vital role in complementing experimental techniques by providing theoretical insights into molecular interactions, dynamics, and binding free energies. Systems biology approaches can integrate data from various sources to understand the broader biological impact of these compounds.

Molecular docking is used to predict the preferred binding orientation (pose) and affinity of a ligand within a receptor's binding site frontiersin.orgnih.govmdpi.com. This is particularly useful for initial screening and identifying potential binding modes for flurandrenolide with the GR or neomycin with ribosomal components.

MD simulations extend docking by simulating the dynamic behavior of the ligand-receptor complex over time, providing information about the stability of the complex, conformational changes, and the flexibility of interacting residues nih.govfrontiersin.orgnih.govmdpi.comnih.govplos.orgplos.org. MD simulations have been used to study the association path of neomycin to riboswitches, revealing a two-step binding mechanism involving conformational selection and induced fit nih.gov. They can also be used to investigate the dynamics of ribosomal proteins and their interactions with RNA plos.org.

Computational studies can also estimate binding free energies, providing a theoretical basis for observed binding affinities frontiersin.orgnih.gov. For neomycin binding to riboswitches, computational docking scores have shown correlation with experimentally determined binding free energies from ITC nih.gov.

Systems biology approaches, while not directly focused on the chemical compound's interaction mechanism at the atomic level, can utilize the information gained from structural, spectroscopic, calorimetric, and computational studies to understand how flurandrenolide and neomycin affect cellular pathways and processes. For instance, understanding neomycin's interaction with the ribosome is critical for modeling its impact on bacterial protein synthesis and the development of resistance. Similarly, knowledge of flurandrenolide's interaction with the GR contributes to understanding its effects on gene expression and downstream cellular responses in inflammatory pathways.

Molecular Dynamics Simulations for Drug-Target Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This provides insights into the dynamic behavior of drug molecules and their interactions with target proteins or nucleic acids. For the corticosteroid component, flurandrenolide, MD simulations can be employed to understand its binding to the glucocorticoid receptor (GR). These simulations can reveal the conformational changes in the receptor upon ligand binding, the stability of the drug-receptor complex, and the key residues involved in the interaction. Such studies contribute to a deeper understanding of the molecular basis of flurandrenolide's anti-inflammatory effects.

In the case of the antibiotic component, neomycin, MD simulations are valuable for studying its interaction with its primary target: the bacterial ribosome, specifically the A-site of the 16S rRNA. Neomycin is an aminoglycoside antibiotic that binds to the A-site, interfering with protein synthesis and leading to bacterial death. MD simulations can elucidate the binding pose of neomycin within the A-site, the network of hydrogen bonds and electrostatic interactions stabilizing the complex, and the impact of neomycin binding on the conformation and dynamics of the rRNA. pnas.orgnih.govfrontiersin.orgoup.comacs.org Studies using MD simulations have shown that neomycin binding to riboswitches, which are mRNA fragments that can bind small molecules to regulate gene expression, can involve a two-step process of conformational selection and induced fit. pnas.org Mutations in the riboswitch can influence this process and affect neomycin binding affinity and regulatory efficiency. pnas.orgfrontiersin.org